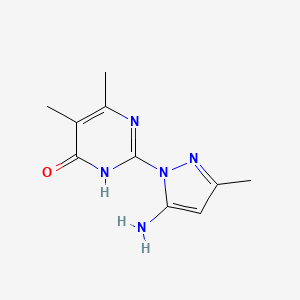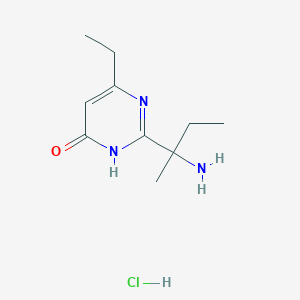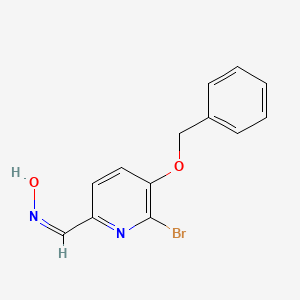
5-Bromo-2,3-difluoroisonicotinaldéhyde
Vue d'ensemble
Description
5-bromo-2,3-difluoropyridine-4-carbaldehyde: is a chemical compound with the molecular formula C6H2BrF2NO It is a derivative of isonicotinaldehyde, where the hydrogen atoms at positions 5, 2, and 3 are replaced by bromine and fluorine atoms, respectively
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-bromo-2,3-difluoropyridine-4-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique halogenation pattern makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated aldehydes on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: In medicinal chemistry, 5-bromo-2,3-difluoropyridine-4-carbaldehyde is explored for its potential therapeutic properties. It may be used in the design of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit the α-glucosidase enzyme , which plays a crucial role in carbohydrate metabolism.
Mode of Action
Based on the α-glucosidase inhibitory activity of similar compounds , it can be hypothesized that this compound may interact with the α-glucosidase enzyme, thereby inhibiting its activity and affecting carbohydrate metabolism.
Analyse Biochimique
Biochemical Properties
5-Bromo-2,3-difluoroisonicotinaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, affecting the overall cellular redox state. Additionally, 5-Bromo-2,3-difluoroisonicotinaldehyde can bind to specific proteins, altering their conformation and function, which may have implications for signal transduction pathways and cellular homeostasis .
Cellular Effects
The effects of 5-Bromo-2,3-difluoroisonicotinaldehyde on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, 5-Bromo-2,3-difluoroisonicotinaldehyde can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. Furthermore, it can affect gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 5-Bromo-2,3-difluoroisonicotinaldehyde exerts its effects through various mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, 5-Bromo-2,3-difluoroisonicotinaldehyde can influence gene expression by interacting with DNA and histone proteins, resulting in changes in chromatin structure and transcriptional activity .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-2,3-difluoroisonicotinaldehyde in laboratory settings have been studied extensively. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its gradual breakdown, affecting its efficacy in biochemical assays. Long-term studies have shown that 5-Bromo-2,3-difluoroisonicotinaldehyde can have sustained effects on cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 5-Bromo-2,3-difluoroisonicotinaldehyde vary with different dosages. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse outcomes such as hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which 5-Bromo-2,3-difluoroisonicotinaldehyde exerts its desired biochemical effects without causing significant toxicity. These findings are crucial for determining safe and effective dosages for potential therapeutic applications .
Metabolic Pathways
5-Bromo-2,3-difluoroisonicotinaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s bioavailability and activity, as well as its potential for accumulation in tissues .
Transport and Distribution
The transport and distribution of 5-Bromo-2,3-difluoroisonicotinaldehyde within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux. Additionally, binding proteins such as albumin can facilitate its distribution in the bloodstream, affecting its localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of 5-Bromo-2,3-difluoroisonicotinaldehyde is critical for its activity and function. It has been found to localize predominantly in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct 5-Bromo-2,3-difluoroisonicotinaldehyde to specific cellular compartments, influencing its biochemical effects and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2,3-difluoropyridine-4-carbaldehyde typically involves multi-step organic reactions. One common method is the halogenation of isonicotinaldehyde derivatives. The process may involve the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective substitution at the desired positions.
Industrial Production Methods: Industrial production of 5-bromo-2,3-difluoropyridine-4-carbaldehyde may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 5-bromo-2,3-difluoropyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-fluoroisonicotinaldehyde
- 2,3-Difluoroisonicotinaldehyde
- 5-Bromoisonicotinaldehyde
Comparison: Compared to similar compounds, 5-bromo-2,3-difluoropyridine-4-carbaldehyde is unique due to the presence of both bromine and fluorine atoms at specific positions. This unique halogenation pattern can influence its reactivity, stability, and biological activity. For example, the presence of fluorine atoms can increase the compound’s lipophilicity and metabolic stability, while bromine can enhance its binding affinity to certain targets.
Propriétés
IUPAC Name |
5-bromo-2,3-difluoropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXLXKLRVQDXMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384507.png)
![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1384509.png)

![1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384511.png)



![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384521.png)
![4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride](/img/structure/B1384522.png)
![Bis[2-(2-benzoxazolyl)phenolato]zinc(II)](/img/structure/B1384523.png)
![7-[(2-Methoxyethyl)amino]-6-nitro-3,4-dihydroquinazolin-4-one](/img/structure/B1384524.png)

